5-Bromo-2-isopropoxy-N-isopropylbenzamide CAS number and properties
5-Bromo-2-isopropoxy-N-isopropylbenzamide CAS number and properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The specific substitution pattern of an aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and safety profile. 5-Bromo-2-isopropoxy-N-isopropylbenzamide is a compound of interest for researchers in drug discovery due to its unique combination of functional groups. The bromo substituent offers a handle for further synthetic modifications, while the isopropoxy and N-isopropyl groups can modulate lipophilicity and steric interactions with biological targets.[4] This guide provides a comprehensive technical overview of its predicted properties, a detailed synthesis protocol, and a discussion of its potential applications.
Physicochemical and Predicted Properties
The physicochemical properties of a compound are critical for its development as a potential drug candidate. The following table summarizes the predicted and extrapolated properties for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
| Property | Predicted Value | Basis for Prediction |
| CAS Number | Not Assigned | - |
| Molecular Formula | C13H18BrNO2 | - |
| Molecular Weight | 300.19 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar benzamides |
| Melting Point | 105-115 °C | Extrapolated from related structures |
| Boiling Point | >300 °C (decomposes) | General characteristics of similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane. Insoluble in water. | Common solvents for organic compounds |
| pKa | ~16-18 (amide proton) | Typical pKa for secondary amides |
Synthesis Protocol
The synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide can be achieved through a two-step process: the preparation of the intermediate 5-bromo-2-isopropoxybenzoic acid, followed by its conversion to the corresponding benzoyl chloride and subsequent amidation.
Part 1: Synthesis of 5-Bromo-2-isopropoxybenzoic Acid
The synthesis of the benzoic acid intermediate can be accomplished starting from the commercially available 5-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
2-bromopropane (isopropyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-2-isopropoxybenzoic acid.
Part 2: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The final product is synthesized via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[5][6]
Materials:
-
5-bromo-2-isopropoxybenzoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Isopropylamine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Acyl Chloride: In a fume hood, suspend 5-bromo-2-isopropoxybenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-2-isopropoxybenzoyl chloride.
-
Amidation Reaction: In a separate flask, dissolve isopropylamine (1.2 eq) in dichloromethane and add 10% aqueous sodium hydroxide (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 5-bromo-2-isopropoxybenzoyl chloride in dichloromethane to the vigorously stirred biphasic amine solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Potential Applications in Drug Development
Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The structural features of 5-Bromo-2-isopropoxy-N-isopropylbenzamide suggest several potential avenues for investigation in drug discovery.
-
Enzyme Inhibition: The benzamide scaffold can interact with the active sites of various enzymes. For instance, substituted benzamides have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7] The specific substituents on the aromatic ring can be tailored to achieve selectivity for different enzyme isoforms.
-
Antimicrobial Agents: The presence of a halogen atom, such as bromine, can enhance the antimicrobial activity of organic compounds.[8] Derivatives of this compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Anticancer Research: Many anticancer agents feature substituted aromatic rings. The bromo-substituent provides a site for further chemical elaboration, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of compounds for screening against various cancer cell lines.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-isopropoxy-N-isopropylbenzamide and its synthetic intermediates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicological properties of this specific compound have not been determined. Assume it is harmful if inhaled, ingested, or comes into contact with skin.
Conclusion
While 5-Bromo-2-isopropoxy-N-isopropylbenzamide is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis and potential applications based on the chemistry of its close analogs. The provided synthetic route is robust and relies on well-established organic reactions. The potential for this compound and its derivatives in medicinal chemistry warrants further investigation.
References
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